molecular formula C10H14ClNO B12948576 3-(Pyrrolidin-3-yl)phenol hydrochloride

3-(Pyrrolidin-3-yl)phenol hydrochloride

Cat. No.: B12948576
M. Wt: 199.68 g/mol
InChI Key: KQQYBQCYWCUOGH-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)phenol hydrochloride is a chemical compound that features a pyrrolidine ring attached to a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)phenol hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, which is then reacted with a phenol derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the cyclization and subsequent attachment reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The final product is typically purified using techniques such as crystallization or chromatography to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Scientific Research Applications

3-(Pyrrolidin-3-yl)phenol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)phenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenol group can interact with active sites on enzymes or binding sites on receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)phenol hydrochloride is unique due to the specific position of the pyrrolidine ring on the phenol group, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-pyrrolidin-3-ylphenol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c12-10-3-1-2-8(6-10)9-4-5-11-7-9;/h1-3,6,9,11-12H,4-5,7H2;1H

InChI Key

KQQYBQCYWCUOGH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)O.Cl

Origin of Product

United States

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